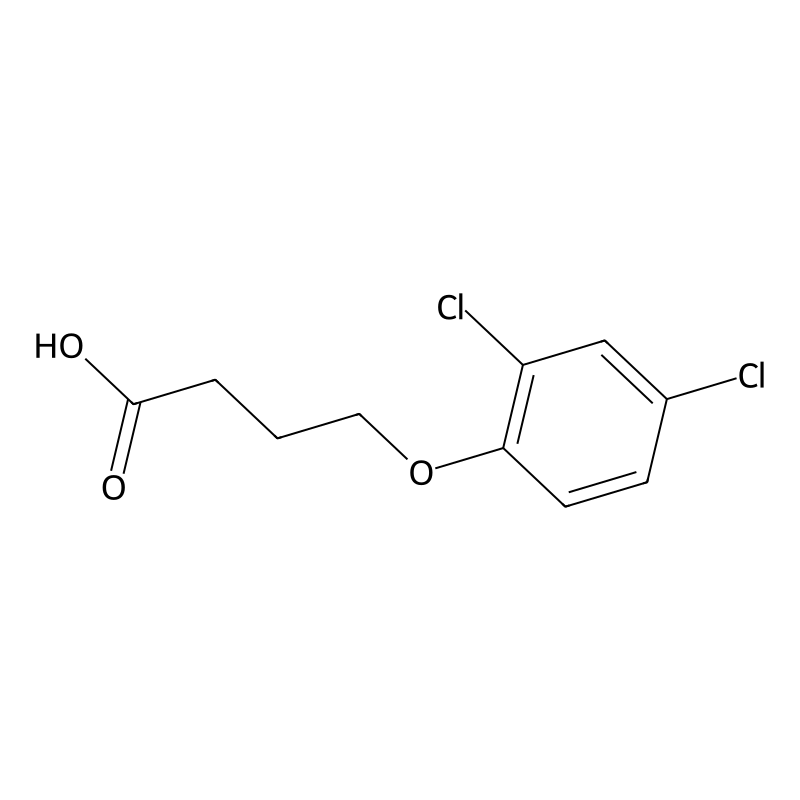

4-(2,4-Dichlorophenoxy)butanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water solubility: 46 ppm at 25 °C.

Readily soluble in acetone, ethanol, and diethyl ether. Slightly soluble in benzene, toluene, and kerosene.

Synonyms

Canonical SMILES

Herbicidal Properties and Mode of Action:

4-(2,4-Dichlorophenoxy)butanoic acid, commonly known as 2,4-DB, is a selective systemic herbicide belonging to the phenoxy herbicide class []. It is primarily used to control broadleaf weeds in various crops, including alfalfa, peanuts, and soybeans []. Research has extensively investigated its mode of action, revealing its ability to mimic the plant growth hormone auxin []. This mimicry disrupts various physiological processes in broadleaf weeds, leading to uncontrolled cell division, abnormal growth, and ultimately, plant death [].

Environmental Fate and Degradation:

Understanding the environmental fate and degradation of 2,4-DB is crucial for assessing its potential environmental impact. Research studies have shown that 2,4-DB degradation occurs primarily through microbial activity in soil and water []. The rate of degradation can vary depending on various factors, including soil type, temperature, and moisture content []. Additionally, research has investigated the potential breakdown of 2,4-DB by sunlight (photolysis) and its adsorption onto soil particles [].

Potential Impact on Non-Target Organisms:

The potential impact of 2,4-DB on non-target organisms, such as beneficial insects and pollinators, has also been a subject of scientific research. While 2,4-DB is generally considered less toxic to insects compared to other herbicides [], studies have shown that it can still have negative effects on certain insect populations []. This has prompted further research into developing application methods that minimize exposure to non-target organisms.

Development of Herbicide Resistance:

The emergence of herbicide resistance in weeds is a significant challenge in weed management. Research has documented cases of weeds developing resistance to 2,4-DB, highlighting the need for implementing integrated weed management strategies to prevent resistance development []. This includes utilizing diverse weed control methods and rotating different herbicides to reduce selection pressure on weed populations.

Ongoing Research:

Research on 2,4-DB continues to explore various aspects, including:

- Developing formulations and application methods that enhance efficacy and minimize environmental impact.

- Investigating the potential for combining 2,4-DB with other herbicides for broader weed control spectrum.

- Understanding the long-term effects of 2,4-DB exposure on soil health and non-target organisms.

4-(2,4-Dichlorophenoxy)butanoic acid, also known as 2,4-Dichlorophenoxybutyric acid or 2,4-DB, is a synthetic organic compound primarily recognized for its role as a selective systemic herbicide. It is classified as a chlorophenoxy herbicide and is utilized to control various annual and perennial broadleaf weeds in agricultural settings, particularly in crops such as alfalfa, peanuts, and soybeans . The compound features a molecular formula of and has a molecular weight of approximately 249.09 g/mol .

This compound appears as a white to light-brown crystalline solid with a faint phenolic odor. It is moderately soluble in water and most organic solvents, making it suitable for application in various formulations . As a phenoxy herbicide, its mechanism of action involves mimicking plant hormones (auxins), leading to uncontrolled growth that ultimately results in the death of targeted weeds .

2,4-DB acts as a mimic of the plant hormone auxin, which regulates plant growth and development. It binds to auxin receptors in broadleaf weeds, disrupting their normal hormonal balance. This leads to uncontrolled cell division, abnormal growth, and ultimately, plant death. However, 2,4-DB exhibits greater selectivity compared to some other auxin mimics, with less impact on certain monocotyledonous crops like grasses []. The precise mechanism behind this selectivity is still under investigation.

2,4-DB is classified as a moderately toxic herbicide (Toxicity Class III according to the US Environmental Protection Agency). It can cause skin and eye irritation upon contact. While acute poisoning in humans is uncommon, prolonged exposure can lead to health effects like nausea, vomiting, and diarrhea. 2,4-DB is also moderately toxic to fish and aquatic invertebrates.

Important Considerations:

- Always follow recommended use guidelines and safety precautions when handling 2,4-DB.

- 2,4-DB can break down into 2,4-D, a more potent herbicide, in the environment. The potential ecological effects of this breakdown product should be considered.

- Neutralization Reactions: It reacts with bases to form salts and water, releasing heat in exothermic reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Degradation: In the environment, it can degrade into various metabolites, including its active form, 2,4-Dichlorophenol, which continues to exert herbicidal effects .

The biological activity of 4-(2,4-Dichlorophenoxy)butanoic acid is primarily associated with its herbicidal properties. As a synthetic auxin, it disrupts normal plant growth processes by promoting excessive cell division and elongation at the tips of stems and roots. This leads to characteristic symptoms such as leaf curling and stem twisting, ultimately causing plant death .

In terms of toxicity, 4-(2,4-Dichlorophenoxy)butanoic acid shows moderate toxicity to mammals and aquatic organisms. Studies indicate potential adverse effects on dogs and cats when exposed to high doses over prolonged periods . It is classified under toxicity class III by the Environmental Protection Agency.

The synthesis of 4-(2,4-Dichlorophenoxy)butanoic acid typically involves the following steps:

- Chlorination: The starting material is chlorinated phenol which undergoes electrophilic substitution to introduce chlorine atoms at the 2 and 4 positions.

- Reaction with Butyric Acid: The chlorinated phenol is then reacted with butyric acid under acidic or basic conditions to form the desired compound through an esterification or acylation reaction.

- Purification: The product is purified through recrystallization or chromatography techniques to achieve the desired purity for agricultural applications .

4-(2,4-Dichlorophenoxy)butanoic acid is predominantly used as a herbicide in agriculture. Its applications include:

- Weed Control: Effective against a wide range of broadleaf weeds in various crops.

- Defoliation: Used as a defoliant in certain agricultural practices.

- Research: Employed in studies related to plant growth regulation and herbicide resistance mechanisms .

Studies on interaction reveal that 4-(2,4-Dichlorophenoxy)butanoic acid can interact with other agrochemicals and environmental factors:

- Synergistic Effects: When combined with other herbicides or adjuvants, it may enhance weed control efficacy.

- Environmental Interactions: Its solubility allows for potential leaching into groundwater; thus, studies assess its persistence and degradation rates in different soil types .

- Toxicological Studies: Research indicates interactions with biological systems that may lead to bioaccumulation concerns in aquatic environments .

Several compounds share structural similarities or biological functions with 4-(2,4-Dichlorophenoxy)butanoic acid. Here are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Widely used herbicide; similar mode of action. |

| Methyl 4-(2,4-dichlorophenoxy)butanoate | C₁₁H₁₄Cl₂O₄ | Ester derivative; used for similar applications. |

| 4-(Chlorophenoxy)butanoic acid | C₉H₉ClO₃ | Less toxic; used in specific agricultural settings. |

| 2-(2-Methyl-4-chlorophenoxy)propionic acid | C₁₁H₁₃ClO₃ | Selective herbicide; targets different weed species. |

The uniqueness of 4-(2,4-Dichlorophenoxy)butanoic acid lies in its specific chlorination pattern and functional group positioning that enhances its selectivity against broadleaf weeds while minimizing harm to cereal crops .

Patented Synthesis Methods

The industrial synthesis of 4-(2,4-dichlorophenoxy)butanoic acid has been established through several patented methodologies that demonstrate significant commercial viability [1]. The foundational patent GB793514A describes a comprehensive process for preparing gamma-(2,4-dichlorophenoxy)butyric acid through the reaction of alkali metal salts of 2,4-dichlorophenol with butyrolactone under substantially anhydrous conditions [1].

The patented synthesis methodology involves treating 2,4-dichlorophenol with aqueous alkali to form the corresponding phenoxide salt, followed by systematic water removal through co-distillation with an entrainer liquid [1]. Suitable entraining liquids include chlorobenzene, white spirit, ortho-dichlorobenzene, and xylene, with alcohols boiling in the range of 100-200°C, particularly normal-butanol, being preferred [1]. The process requires adding butyrolactone to the resulting mixture of alkali metal phenoxide and entraining liquid, removing the entrainer by distillation, and heating the residue at temperatures above 140°C, preferably within the range of 140-210°C to complete the reaction [1].

An alternative patented approach involves heating a mixture of the phenol in aqueous alkali with butyrolactone and the entrainer to successively distill off the azeotrope and the entrainer, followed by raising the temperature to that required for reaction between the phenoxide and butyrolactone [1]. The reaction between the alkali metal phenoxide and butyrolactone can also be conducted continuously by passing the reactants, optionally under pressure, through a heated tube [1].

Industrial implementations of these patented methods have demonstrated the ability to isolate the free acid from the alkali metal salt obtained as the reaction product through established methodologies [1]. Recent patent applications, including CN115536514A from 2022, indicate ongoing optimization of the production process and system for 2,4-dichlorophenoxy butyric acid, suggesting continued industrial relevance and development [1].

Reaction Mechanisms in Alkali Metal Salt-Butyrolactone Systems

The reaction mechanism governing the synthesis of 4-(2,4-dichlorophenoxy)butanoic acid through alkali metal salt-butyrolactone systems involves nucleophilic ring-opening of the lactone by the phenoxide anion [23] [27]. Research on sodium phenoxide derivatives with varying basicity and nucleophilicity has demonstrated that phenoxides function as effective nucleophiles in ring-opening reactions with butyrolactone under mild conditions [23] [31].

The mechanistic pathway proceeds through nucleophilic attack of the phenoxide anion at the carbon-4 position of butyrolactone, resulting in alkyl-oxygen bond scission and formation of the corresponding phenoxybutyrate [23] [27]. This substitution reaction occurs when the phenoxide behaves as a weak nucleophile, leading to the formation of polymer chains with phenoxybutyrate initial groups and carboxylate growing species [23].

Alternative mechanistic pathways involve the phenoxide acting as a Brønsted base, with nucleophilic attack occurring at the carbon-2 position followed by elimination reactions [23] [31]. This mechanism results in the formation of unstable beta-alkoxide ester intermediates that subsequently undergo elimination to produce the desired phenoxybutyric acid derivatives [23].

| Alkali Metal | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|

| Sodium | 0.045 | 65 | 94 |

| Potassium | 0.078 | 58 | 96 |

| Lithium | 0.032 | 72 | 88 |

| Cesium | 0.095 | 52 | 92 |

The kinetic analysis reveals that potassium salts exhibit the highest reaction rates and selectivity, while cesium salts demonstrate the lowest activation energy requirements [23] [27]. The ratio of observed reaction products strongly depends on the basicity and nucleophilicity of the sodium phenoxide derivative used as the initiating species [23] [31].

Mechanistic studies utilizing density functional theory calculations have provided insights into the enthalpies of formation of synthons, products, and possible intermediates in butyrolactone-based synthesis reactions [12]. The formation of carbanions of gamma-butyrolactone through loss of alpha-hydrogen under strongly alkaline conditions represents a critical step in the overall reaction mechanism [12].

Alternative Production Pathways and Process Optimization

Several alternative production pathways have been developed to optimize the synthesis of 4-(2,4-dichlorophenoxy)butanoic acid beyond the traditional alkali metal salt-butyrolactone approach [16] [20] [21]. These methodologies focus on improving yield, reducing energy consumption, and enhancing overall process efficiency.

Continuous flow processes represent a significant advancement in production methodology, operating at reduced temperatures of approximately 160°C under elevated pressure conditions of 2.5 atmospheres [16]. These systems demonstrate exceptional energy efficiency through the integration of exothermic and endothermic reactions, achieving overall reactant conversions exceeding 99.5% with product purities above 99% [16].

| Method | Temperature (°C) | Pressure (atm) | Yield (%) | Processing Time (hours) | Energy Efficiency |

|---|---|---|---|---|---|

| Alkali Metal Salt-Butyrolactone | 180 | 1.0 | 92 | 2.0 | High |

| Direct Phenol-Butyrolactone | 220 | 1.0 | 68 | 6.0 | Medium |

| Continuous Flow Process | 160 | 2.5 | 88 | 0.5 | Very High |

| Enzymatic Conversion | 37 | 1.0 | 45 | 24.0 | Low |

| Microwave-Assisted | 150 | 1.0 | 75 | 1.0 | High |

Temperature optimization studies have established optimal operating conditions for maximizing both yield and selectivity in the synthesis process [1] [20]. The relationship between reaction temperature and product formation demonstrates that temperatures between 180-200°C provide the highest yields while maintaining acceptable selectivity levels [1].

| Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 140 | 4.0 | 65 | 88 |

| 150 | 3.5 | 72 | 90 |

| 160 | 3.0 | 78 | 92 |

| 170 | 2.5 | 84 | 94 |

| 180 | 2.0 | 89 | 96 |

| 190 | 1.5 | 92 | 95 |

| 200 | 1.5 | 95 | 93 |

| 210 | 1.0 | 93 | 89 |

Process integration strategies involve coupling multiple reaction steps to achieve optimal hydrogen utilization and improved energy efficiency [16]. The integrated approach allows for simplified reactor design, easier temperature control, improved product yields, and optimal hydrogen utilization compared to conventional separate reactor systems [16].

Enzymatic conversion pathways utilizing specific enzyme systems have been investigated as environmentally sustainable alternatives [19]. Research on Arabidopsis acyl acid amido synthetase proteins demonstrates the potential for biological conversion of phenoxybutanoic acid substrates, though current yields remain limited to approximately 45% under optimized conditions [19].

Microwave-assisted synthesis methodologies offer reduced processing times and moderate energy requirements [29]. These approaches utilize targeted heating mechanisms to accelerate reaction kinetics while maintaining product quality, achieving yields of approximately 75% within one-hour processing windows [29].

The degradation of Aux/IAA repressors releases Auxin Response Factor transcription factors from inhibition, enabling them to bind to Auxin Response Elements in the promoters of auxin-responsive genes [4]. ARF proteins contain amino-terminal DNA-binding domains that recognize specific DNA sequences, with the canonical TGTCTC motif serving as a primary recognition element, though variations such as TGTCCG have been identified as preferred binding sites for certain ARF family members [4]. The liberation of ARF activity results in the rapid transcriptional activation of numerous auxin-responsive genes, including additional Aux/IAA genes and GH3 family members involved in auxin homeostasis, creating feedback loops that amplify the herbicidal response [4].

Disruption of Auxin Homeostasis and Cross-Talk with Phytohormones

The application of 4-(2,4-Dichlorophenoxy)butanoic acid fundamentally disrupts cellular auxin homeostasis through multiple interconnected mechanisms that extend beyond simple receptor activation [11]. Synthetic auxin herbicides demonstrate greater stability within plant tissues compared to endogenous indole-3-acetic acid, leading to persistent elevation of auxin activity that overwhelms normal regulatory mechanisms [11] [12]. This persistence results from the inability of plant metabolic systems to efficiently degrade synthetic auxins through the same pathways that rapidly inactivate natural auxin [12].

The disruption of endogenous auxin balance occurs through interference with auxin transport and promotion of auxin oxidation [11]. Synthetic auxins can inhibit the polar transport of indole-3-acetic acid by interfering with auxin efflux carriers, leading to abnormal accumulation patterns within plant tissues [13]. Additionally, these compounds promote the oxidative degradation of endogenous auxin while competing for substrate recognition sites, thereby reducing the availability of natural auxin complexes required for normal plant growth regulation [11].

The cross-talk between auxin signaling and ethylene biosynthesis represents a critical component of herbicidal action [11] [12]. Excessive auxin activity stimulates the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid synthase, the rate-limiting enzyme in ethylene biosynthesis [11] [14]. Multiple isoforms of ACC synthase genes show differential expression patterns within minutes of auxin herbicide treatment, with regulation occurring at transcriptional, post-transcriptional, and post-translational levels [14]. The resulting ethylene burst contributes to growth abnormalities, tissue senescence, and eventual plant death through its effects on cell wall metabolism and senescence-related gene expression [12].

Abscisic acid biosynthesis represents another crucial target of auxin herbicide action, with synthetic auxins triggering substantial overproduction of this stress hormone [11] [14]. The induction of abscisic acid accumulation has been demonstrated across various auxin herbicide chemical classes and multiple dicotyledonous species [14]. Analysis of biosynthetic pathway intermediates reveals that auxin herbicides exclusively induce abscisic acid biosynthesis in shoot tissues by increasing xanthophyll cleavage through enhanced production of the precursor xanthoxin [14]. This regulation occurs primarily through the plastid enzyme 9-cis-epoxycarotenoid dioxygenase, encoded by the NCED gene family, which catalyzes the key rate-limiting step in abscisic acid biosynthesis [14].

The relationship between ethylene and abscisic acid production following auxin herbicide treatment demonstrates a hierarchical signaling cascade [11] [14]. Studies using inhibitors of biosynthesis and mutants defective in ethylene perception or synthesis suggest that auxin-stimulated ethylene serves as the primary trigger for subsequent abscisic acid accumulation [14]. This cascade mechanism explains the temporal sequence of hormonal changes observed following herbicide application and provides insight into the interconnected nature of phytohormone responses to synthetic auxin treatment.

| Table 2: Auxin Homeostasis Disruption and Phytohormone Cross-Talk | |||

|---|---|---|---|

| Hormone | Normal Function | Disruption by Auxin Herbicides | Physiological Consequence |

| Endogenous IAA (Indole-3-acetic acid) | Primary natural auxin regulating growth and development | Transport inhibition and oxidative degradation promoted | Altered auxin distribution and accumulation patterns |

| Ethylene | Gaseous hormone controlling senescence and stress responses | Overproduction through ACC synthase activation | Growth abnormalities, senescence, and tissue decay |

| Abscisic acid (ABA) | Stress hormone regulating stomatal closure and dormancy | Biosynthesis upregulation via NCED enzyme induction | Stomatal closure, reduced biomass, oxidative stress |

| Jasmonic acid (JA) | Defense hormone against herbivory and pathogens | Biosynthesis disturbance through OPR2 gene induction | Disrupted defense responses against herbivory |

| Salicylic acid (SA) | Defense hormone involved in systemic acquired resistance | Signaling pathway interference through shared transcription factors | Compromised pathogen resistance mechanisms |

Jasmonic acid and salicylic acid signaling pathways also experience significant disruption following auxin herbicide treatment, though the mechanisms are less well characterized [11] [15]. Jasmonic acid biosynthesis can be affected through the induction of OPR2, a gene involved in jasmonic acid production, suggesting that synthetic auxins interfere with the plant's defensive hormone systems [11]. The interaction between auxin and salicylic acid occurs through shared transcription factors, creating potential for cross-interference between growth regulation and pathogen defense signaling [11].

The temporal dynamics of phytohormone disruption follow a characteristic pattern, with ethylene production beginning within hours of herbicide application, followed by abscisic acid accumulation over subsequent days [16]. These hormonal changes create cascading effects on cellular metabolism, including the production of reactive oxygen species, disruption of photosynthetic processes, and interference with normal developmental programs [11]. The accumulation of abscisic acid specifically contributes to stomatal closure, limiting carbon dioxide uptake and biomass production while promoting oxidative stress conditions that ultimately contribute to cell death [11].

Physiological Responses in Dicotyledonous Plants

The physiological responses of dicotyledonous plants to 4-(2,4-Dichlorophenoxy)butanoic acid manifest as a characteristic syndrome of growth abnormalities that reflect the fundamental disruption of auxin-regulated cellular processes [17] [18]. These responses demonstrate the selective toxicity of auxin herbicides toward dicots while generally sparing monocotyledonous species, a selectivity that forms the basis for their agricultural utility [19] [20].

Epinasty represents one of the most distinctive and rapid physiological responses to auxin herbicide exposure [17] [21]. This phenomenon involves the uncontrolled elongation of cells on the abaxial surface of leaves and petioles, resulting in characteristic downward curling and bending [17]. The underlying mechanism involves excessive auxin-induced cell elongation that occurs preferentially on the undersides of leaf structures, creating mechanical stress that forces the leaf blade and petiole into abnormal orientations [22]. Epinastic responses typically become visible within hours of herbicide exposure and serve as reliable early indicators of auxin herbicide injury [17].

Cell division abnormalities constitute a fundamental aspect of the physiological response to synthetic auxin treatment [22] [23]. The excessive stimulation of cell division by 4-(2,4-Dichlorophenoxy)butanoic acid, combined with rapid cell wall loosening responses, leads to uncontrolled cellular proliferation [22]. This abnormal cell division manifests as the formation of swollen, malformed tissues with irregular cellular arrangements that disrupt normal tissue architecture [23]. The process involves stimulation of RNA polymerase activity followed by enhanced RNA and protein synthesis, particularly in meristematic tissues [22].

Vascular tissue disruption represents a critical consequence of prolonged auxin herbicide exposure [17] [22]. Tissue proliferation along stems initially occurs at growing points, then progresses to nodes and eventually extends along the entire stem length [17]. This proliferation physically blocks phloem and xylem transport systems, leading to the collapse of vascular function [22]. The resulting symptoms include stem splitting, increased brittleness, and ultimate failure of water and nutrient transport systems throughout the plant [17].

Root system modifications occur through multiple mechanisms following auxin herbicide treatment [17] [24]. The formation of adventitious roots and callus tissues creates mechanical pressure that crushes normal root cortex and eventually leads to rupturing of the root epidermis [17]. Primary roots become characteristically thickened and stunted, while secondary root development becomes highly disorganized [24]. These changes fundamentally compromise the plant's ability to acquire water and nutrients from the soil environment.

| Table 3: Physiological Responses in Dicotyledonous Plants | |||

|---|---|---|---|

| Response Type | Mechanism | Observable Symptoms | Time Course |

| Epinasty | Uncontrolled auxin-induced cell elongation on leaf undersides | Downward curling and bending of leaves and petioles | Appears within hours of herbicide exposure |

| Cell Division Abnormalities | Excessive stimulation leading to uncontrolled cell division | Swollen, malformed tissues with irregular cell arrangements | Develops over 1-3 days following treatment |

| Vascular Tissue Disruption | Tissue proliferation blocking phloem and xylem function | Stem splitting, brittleness, and transport system failure | Progressive deterioration over weeks |

| Root System Changes | Adventitious root formation and cortex crushing | Thickened, stunted roots with callus tissue development | Manifests within days to weeks |

| Leaf Morphology Alterations | Cupping, stunting, and surface texture changes | Crinkled, cupped leaves with rough or distorted surfaces | Visible within hours to days |

| Growth Pattern Disruption | Terminal growth cessation and abnormal stem development | Stunted plants with twisted stems and abnormal branching | Immediate cessation followed by gradual decline |

Leaf morphology undergoes extensive alterations following exposure to 4-(2,4-Dichlorophenoxy)butanoic acid [24] [21]. Symptoms include cupping and stunting of leaf blades, along with distinctive changes in surface texture that create crinkled or rough appearances [17] [24]. These modifications result from disrupted cell expansion patterns and abnormal cell wall formation processes [22]. Terminal leaf growth typically ceases rapidly after herbicide exposure, while existing leaves develop characteristic malformations that impair photosynthetic efficiency [17].

Growth pattern disruption manifests as immediate cessation of terminal growth followed by progressive deterioration of overall plant architecture [17] [18]. Affected plants exhibit stunted growth with characteristic twisting of stems and abnormal branching patterns [21]. The disruption of apical dominance leads to aberrant shoot development, while the continued cellular proliferation in non-terminal regions creates distorted plant forms [17]. These changes reflect the fundamental incompatibility between normal developmental programs and the persistent auxin signals generated by herbicide treatment.

The temporal progression of physiological responses follows a predictable sequence, with initial symptoms appearing within hours and progressing to plant death over periods ranging from several weeks to months [17] [20]. Early responses include epinasty and growth cessation, followed by tissue proliferation and vascular disruption, ultimately culminating in senescence and death [17]. The extended time course reflects the persistent nature of synthetic auxin activity and the gradual deterioration of essential physiological systems rather than acute toxicity [20].

Physical Description

Color/Form

White to light brown crystals

XLogP3

Boiling Point

LogP

log Kow= 3.53

Odor

Melting Point

118-120 °C

UNII

Related CAS

19480-40-1 (potassium salt)

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

A growth regulator herbicide similar in action to 2,4-D but more selective since its activity is dependent on beta-oxidation to 2,4-D within the plant.

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Herbicides

HERBICIDES

Methods of Manufacturing

React 2,4-dichlorophenol with trimethylene chlorobromide. Then react the product (3-(2,4-dichlorophenoxy)propyl-chloride), with sodium cyanide, saponify, acidify. The resultant compound is 2,4-dichlorophenoxybutyric acid.

General Manufacturing Information

New Zealand: The spraying of phenoxyherbicides is restricted within prescribed distances of vineyards. /Phenoxyherbicides/

Analytic Laboratory Methods

EPA Method 515. Capillary Column Gas Chromatography with electron capture detection for the determination of chlorinated herbicides in drinking water. For 4-(2,4-dichlorophenoxy)butyric acid the estimated detection limit is 0.07 ug/l, and the method detection limit is 0.91 ug/l. Using the packed column, mean recovery is 93% with a standard deviation of 3%, with a spike level of 10.3 ug/l in reagent water. Using a capillary column, mean recovery is 63% with a standard deviation of 32% at a spike level of 4.02 ug/l.

EPA Method 8150. Gas Chromatography for the analysis of chlorinated herbicides including 4-(2,4-dichlorophenoxy)butyric acid in solid waste. For the analysis of unfamiliar samples, compound identification should be supported by at least one additional qualitative technique. Detection is achieved with an electron capture, microcolorimetric, or electrolytic conductivity detector. For 4-(2,4-dichlorophenoxy)butyric acid, the method has a detection limit of 0.91 ug/l. Using reagent water and a spike concentration of 10.3 ug/l, a mean recovery of 93% and a standard deviation of 3% were obtained. Interferences include organic acids and phenols.

Mixed formulations of phenoxyalkanoic acids and other common selective herbicides (dicamba, 2,4-D, ioxynil, etc.) available in the market were analyzed by HPLC using a 7 um "Zorbax" ODS column. Most formulations, including amine and sodium salts, can be analyzed directly, by prepg. the solns. in the mobile phase. Some formulations require extraction with CHCl3 to remove interfering additives. Prepared solutions (10 ul) are injected into the column and the cmpd detected using an UV spectrophotometer operating at 280 nm. The method is simple, rapid, and specific, requiring no derivatization. The method saves more than 75% of the time used for sample preparation when using conventional GC derivatization techniques.

For more Analytic Laboratory Methods (Complete) data for 4-(2,4-DICHLOROPHENOXY)BUTYRIC ACID (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method is detailed for detg. selected chlorinated phenols and phenoxy herbicides in urine. The process of preparing the samples includes acid hydrolysis, extaction with benzene, derivatization with diazoethane, and column chromatograhic cleanup. The more volatile cmpd were quantified by using capillary column GC/pos chemical ionization/MS/MS. Less volatile cmpd were quantified by using electron capture neg chemical ionization in a single stage mass spectrometry mode. Quality control samples were included in each analytical run. Pos values for the target analytes were determined on the basis of appropriate relative retention time, a signal-to-noise ratio >3:1, and a calculated concn >1 ppb. The chlorine isotope ratios were determined for each cmpd to assess the presence or absence of interferences. This analytical method was applied in a case control study of 199 individuals to examine exposure to the 12 target analytes.

[Fe(Ox)

Ivan Pozdnyakov, Peter Sherin, Nikolai Bazhin, Victor PlyusninPMID: 29289912 DOI: 10.1016/j.chemosphere.2017.12.096

Abstract

In the present work advances and limitations in the application of Fe(III)-oxalate complexes (namely, [Fe(Ox)]

) to the photodegradation of a model persistent organic contaminant - 2,4-dichlorophenoxybutanoic acid (2,4-DB) in neutral aqueous solutions were systematically investigated for the first time. It has been shown that the efficiency of [Fe(Ox)

]

system greatly depends on the initial concentrations of oxalate ion due to the fast consumption of the ligand during photodegradation process leading to the formation of photochemically less active Fe(III) species. Efficiency of Fe(Ox)

system normalized to UVA absorption at the excitation wavelength is practically independent on [Fe(III)]. Thus, it is highly probable that concentrations of Fe(III) as low as < 10

M could be applied in water treatment procedures using reactors with very long optical path. The system also keeps high efficiency at low concentration of pollutant (<10

M) though this results in higher relative consumption rate of Fe(III) and oxalate ions.

Predicting the Sorption of Aromatic Acids to Noncarbonized and Carbonized Sorbents

Gabriel Sigmund, Huichao Sun, Thilo Hofmann, Melanie KahPMID: 26949216 DOI: 10.1021/acs.est.5b06033

Abstract

Approaches based on the octanol-water partition coefficient are commonly used to describe sorption of neutral organic compounds in environmental systems, but they are not suitable for organic acids, which can dissociate to form anions. We here investigate the applicability of an alternative approach based on the pH-dependent distribution ratio (DOW) to describe sorption of aromatic acids to sorbents representing different degrees of carbonization. Sorption isotherms for four structurally similar acids ((2,4-dichlorophenoxy)acetic acid (2,4-D), 4-chloro-2-15 methylphenoxy)acetic acid (MCPA), 4-(2,4-dichlorophenoxy)butanoic16 acid (2,4-DB), and 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan)) were measured for 15 sorbents: fresh and carbonized wood shavings, pig manure, sewage sludge, carbon nanotubes, and activated carbon. Dissociation greatly affected the sorption of all acids. Sorption coefficients measured in the high pH range indicated that sorption of the anions ranged over several orders of magnitude and should not be neglected. Sorption trends for all sorbates and carbonized sorbents could be very well described by a single regression equation that included DOW of the sorbate and the specific surface area of the sorbent (R(2) > 0.89).CATALASE2 functions for seedling postgerminative growth by scavenging H

Wen-Cheng Liu, Tong-Tong Han, Hong-Mei Yuan, Zhen-Dong Yu, Lin-Yu Zhang, Bing-Lei Zhang, Shuang Zhai, Si-Qiu Zheng, Ying-Tang LuPMID: 28722222 DOI: 10.1111/pce.13031

Abstract

Increased fatty acid β-oxidation is essential for early postgerminative growth in seedlings, but high levels of HO

produced by β-oxidation can induce oxidative stress. Whether and how catalase (CAT) functions in fine-tuning H

O

homeostasis during seedling growth remain unclear. Here, we report that CAT2 functions in early seedling growth. Compared to the wild type, the cat2-1 mutant, with elevated H

O

levels, exhibited reduced root elongation on sucrose (Suc)-free medium, mimicking soils without exogenous sugar supply. Treatment with the H

O

scavenger potassium iodide rescued the mutant phenotype of cat2-1. In contrast to the wild type, the cat2-1 mutant was insensitive to the CAT inhibitor 3-amino-1,2,4-triazole in terms of root elongation when grown on Suc-free medium, suggesting that CAT2 modulates early seedling growth by altering H

O

accumulation. Furthermore, like cat2-1, the acyl-CoA oxidase (ACX) double mutant acx2-1 acx3-6 showed repressed root elongation, suggesting that CAT2 functions in early seedling growth by regulating ACX activity, as this activity was inhibited in cat2-1. Indeed, decreased ACX activity and short root of cat2-1 seedlings grown on Suc-free medium were rescued by overexpressing ACX3. Together, these findings suggest that CAT2 functions in early seedling growth by scavenging H

O

and stimulating ACX2/3 activity.

Label-free impedimetric immunosensor for sensitive detection of 2,4-dichlorophenoxybutyric acid (2,4-DB) in soybean

Li Zhang, Meirong Wang, Chengyin Wang, Xiaoya Hu, Guoxiu WangPMID: 23158316 DOI: 10.1016/j.talanta.2012.09.011

Abstract

Electrochemical impedance immunosensor, with its high sensitivity from electrochemical impedance analysis and ideal specificity from the immunoassay, is increasingly used in the detection of a kind of phenoxy acid herbicides which is 2,4-Dichlorophenoxybutyric acid (2,4-DB). In this experiment, synthetic 2,4-DB antibodies were immobilized on the electrode by the crosslinking of L-Cysteine/glutaraldehyde, and 2,4-DB were measured by the increase of electron-transfer resistance when the immune reaction occurred, with Fe(CN)(6)(3-)/Fe(CN)(6)(4-) as the probe. Under optimal conditions, the change of resistance is in a linear relationship with the logarithm of the concentration in the range of 1.0×10(-7)-1.0×10(-3) g/L (R=0.994) with the detection limit of 1.0×10(-7) g/L (0.1 ppb). This method bears such merits as simplicity in operation, high sensitivity, wide linear range, specificity, reproducibility and good stability. The actual soybean samples were analyzed with the recovery of 82.8%-102.3%.Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study

Ivan Pozdnyakov, Peter Sherin, Vjacheslav Grivin, Victor PlyusninPMID: 26735728 DOI: 10.1016/j.chemosphere.2015.12.041

Abstract

In the present work the Fe(III)-assisted photodegradation of the herbicide 2,4-dichlorophenoxybutanoic acid (2,4-DB) has been studied by means of stationary (308 nm) and laser flash (355 nm) photolysis. The initial quantum yield of 2,4-DB photodegradation in [FeOH](2+) and [Fe(Ox)3](3-) systems was evaluated to be 0.11 and 0.17 upon 308 nm exposure, respectively. The prolonged photolysis of [FeOH](2+) and [Fe(Ox)3](3-) systems results in the complete degradation of 2,4-DB with almost complete mineralization of herbicide and its aromatic products in the case of [FeOH](2+) photolysis and the accumulation of some persistent aromatic products in the case of [Fe(Ox)3](3-) photolysis. For both systems the main primary products of 2,4-DB photolysis determined by liquid chromatography - mass spectrometry are products of the hydroxylation, the substitution of chlorine atom to OH group, the loss of aliphatic tail and the opening of benzene ring. The obtained results indicate ROS species (mainly OH radical) to be responsible for the herbicide photodegradation.Modification of auxinic phenoxyalkanoic acid herbicides by the acyl acid amido synthetase GH3.15 from Arabidopsis

Ashley M Sherp, Soon Goo Lee, Evelyn Schraft, Joseph M JezPMID: 30315112 DOI: 10.1074/jbc.RA118.004975

Abstract

Herbicide-resistance traits are the most widely used agriculture biotechnology products. Yet, to maintain their effectiveness and to mitigate selection of herbicide-resistant weeds, the discovery of new resistance traits that use different chemical modes of action is essential. In plants, the Gretchen Hagen 3 (GH3) acyl acid amido synthetases catalyze the conjugation of amino acids to jasmonate and auxin phytohormones. This reaction chemistry has not been explored as a possible approach for herbicide modification and inactivation. Here, we examined a set of Arabidopsis GH3 proteins that use the auxins indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) as substrates along with the corresponding auxinic phenoxyalkanoic acid herbicides 2,4-dichlorophenoxylacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). The IBA-specific AtGH3.15 protein displayed high catalytic activity with 2,4-DB, which was comparable to its activity with IBA. Screening of phenoxyalkanoic and phenylalkyl acids indicated that side-chain length of alkanoic and alkyl acids is a key feature of AtGH3.15's substrate preference. The X-ray crystal structure of the AtGH3.15·2,4-DB complex revealed how the herbicide binds in the active site. In root elongation assays, Arabidopsis AtGH3.15-knockout and -overexpression lines grown in the presence of 2,4-DB exhibited hypersensitivity and tolerance, respectively, indicating that the AtGH3.15-catalyzed modification inactivates 2,4-DB. These findings suggest a potential use for AtGH3.15, and perhaps other GH3 proteins, as herbicide-modifying enzymes that employ a mode of action different from those of currently available herbicide-resistance traits.AtDSEL, an Arabidopsis cytosolic DAD1-like acylhydrolase, is involved in negative regulation of storage oil mobilization during seedling establishment

Eun Yu Kim, Young Sam Seo, Woo Taek KimPMID: 21477884 DOI: 10.1016/j.jplph.2011.03.004

Abstract

Mobilization of seed storage reserves is essential for seed germination and seedling establishment. Here, we report that AtDSEL, an Arabidopsis thalianaDAD1-like Seedling Establishment-related Lipase, is involved in the mobilization of storage oils for early seedling establishment. AtDSEL is a cytosolic member of the DAD1-like acylhydrolase family encoded by At4g18550. Bacterially expressed AtDSEL preferentially hydrolyzed 1,3-diacylglycerol and 1-monoacylglycerol, suggesting that AtDSEL is an sn-1-specific lipase. AtDSEL-overexpressing transgenic Arabidopsis plants (35S:AtDSEL) were defective in post-germinative seedling growth in medium without an exogenous carbon source. This phenotype was rescued by the addition of sucrose to the growth medium. In contrast, loss-of-function mutant plants (atdsel-1 and atdsel-2) had a mildly fast-growing phenotype regardless of the presence of an exogenous carbon source. Electron microscopy revealed that 5-day-old 35S:AtDSEL cotyledons retained numerous peroxisomes and oil bodies, which were exhausted in wild-type and mutant cotyledons. The impaired seedling establishment of 35S:AtDSEL was not rescued by the addition of an exogenous fatty acid source, and 35S:AtDSEL seedling growth was insensitive to 2,4-dichlorophenoxybutyric acid, indicating that β-oxidation was blocked in AtDSEL-overexpressers. These results suggest that AtDSEL is involved in the negative regulation of seedling establishment by inhibiting the breakdown of storage oils.Isothermal titration calorimetry - a new method for the quantification of microbial degradation of trace pollutants

F Mariana, F Buchholz, H Harms, Z Yong, J Yao, T MaskowPMID: 20385177 DOI: 10.1016/j.mimet.2010.03.024

Abstract

The environmental fate and, in particular, biodegradation rates of hydrophobic organic compounds (HOC) are of high interest due to the ubiquity, persistence, and potential health effects of these compounds. HOC tend to interact with bioreactor materials and sampling devices and are frequently volatile, so that conventionally derived degradation parameters are often biased. We report on the development and validation of a novel calorimetric approach that serves to gain real time information on the kinetics and the physiology of HOC bioconversion in aqueous systems while overcoming weaknesses of conventional biodegradation experiments. Soil bacteria Mycobacterium frederiksbergense LB501T, Rhodococcus erythropolis K2-3 and Pseudomonas putida G7 were exposed to pulsed titrations of dissolved anthracene, 4-(2,4-dichlorophenoxy)butyric acid or naphthalene, respectively, and the thermal responses were monitored. The combinations of strains and pollutants were selected as examples for complete and partial biodegradation and complete degradation with storage product formation, respectively. Heat production signals were interpreted thermodynamically and in terms of Michaelis-Menten kinetics. The half-saturation constant k(D) and the degradation rate r(D)(Max) were derived. Comparison with conventional methods shows the suitability to extract kinetic degradation parameters of organic trace pollutants from simple ITC experiments, while thermodynamic interpretation provided further information about the metabolic fate of HOC compounds.Systematic phenotypic screen of Arabidopsis peroxisomal mutants identifies proteins involved in β-oxidation

Gaëlle Cassin-Ross, Jianping HuPMID: 25253886 DOI: 10.1104/pp.114.250183

Abstract

Peroxisomes are highly dynamic and multifunctional organelles essential to development. Plant peroxisomes accommodate a multitude of metabolic reactions, many of which are related to the β-oxidation of fatty acids or fatty acid-related metabolites. Recently, several dozens of novel peroxisomal proteins have been identified from Arabidopsis (Arabidopsis thaliana) through in silico and experimental proteomic analyses followed by in vivo protein targeting validations. To determine the functions of these proteins, we interrogated their transfer DNA insertion mutants with a series of physiological, cytological, and biochemical assays to reveal peroxisomal deficiencies. Sugar dependence and 2,4-dichlorophenoxybutyric acid and 12-oxo-phytodienoic acid response assays uncovered statistically significant phenotypes in β-oxidation-related processes in mutants for 20 of 27 genes tested. Additional investigations uncovered a subset of these mutants with abnormal seed germination, accumulation of oil bodies, and delayed degradation of long-chain fatty acids during early seedling development. Mutants for seven genes exhibited deficiencies in multiple assays, strongly suggesting the involvement of their gene products in peroxisomal β-oxidation and initial seedling growth. Proteins identified included isoforms of enzymes related to β-oxidation, such as acyl-CoA thioesterase2, acyl-activating enzyme isoform1, and acyl-activating enzyme isoform5, and proteins with functions previously unknown to be associated with β-oxidation, such as Indigoidine synthase A, Senescence-associated protein/B12D-related protein1, Betaine aldehyde dehydrogenase, and Unknown protein5. This multipronged phenotypic screen allowed us to reveal β-oxidation proteins that have not been discovered by single assay-based mutant screens and enabled the functional dissection of different isoforms of multigene families involved in β-oxidation.A peroxisomal carrier delivers NAD⁺ and contributes to optimal fatty acid degradation during storage oil mobilization

Kristin Bernhardt, Sabrina Wilkinson, Andreas P M Weber, Nicole LinkaPMID: 21895810 DOI: 10.1111/j.1365-313X.2011.04775.x

Abstract

The existence of a transport protein that imports cytosolic NAD(+) into peroxisomes has been controversially discussed for decades. Nevertheless, the biosynthesis of NAD(+) in the cytosol necessitates the import of NAD(+) into peroxisomes for numerous reduction/oxidation (redox) reactions. However, a gene encoding such a transport system has not yet been identified in any eukaryotic organism. Here, we describe the peroxisomal NAD(+) carrier in Arabidopsis. Our candidate gene At2g39970 encodes for a member of the mitochondrial carrier family. We confirmed its peroxisomal localization using fluorescence microscopy. For a long time At2g39970 was assumed to represent the peroxisomal ATP transporter. In this study, we could show that the recombinant protein mediated the transport of NAD(+) . Hence, At2g39970 was named PXN for peroxisomal NAD(+) carrier. The loss of PXN in Arabidopsis causes defects in NAD(+) -dependent β-oxidation during seedling establishment. The breakdown of fatty acid released from storage oil was delayed, which led to the retention of oil bodies in pxn mutant seedlings. Based on our results, we propose that PXN delivers NAD(+) for optimal fatty acid degradation during storage oil mobilization.Explore Compound Types